Cas no 2097924-08-6 (N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-methyl-1,3-oxazole moiety and a dimethoxypropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive scaffold. The presence of the sulfonamide group enhances its ability to interact with biological targets, while the oxazole ring contributes to its stability and binding affinity. The dimethoxypropyl side chain may improve solubility and pharmacokinetic properties. This structure makes it a candidate for further investigation in drug discovery, particularly for applications requiring selective enzyme inhibition or receptor modulation. Its synthetic versatility also allows for further derivatization.
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide structure
2097924-08-6 structure
Product name:N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
CAS No:2097924-08-6
MF:C16H22N2O5S
MW:354.421283245087
CID:6205100
PubChem ID:126852507

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
    • 2097924-08-6
    • N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
    • F6507-5535
    • AKOS040698877
    • Inchi: 1S/C16H22N2O5S/c1-12-18-15(9-23-12)13-5-7-14(8-6-13)24(19,20)17-10-16(2,22-4)11-21-3/h5-9,17H,10-11H2,1-4H3
    • InChI Key: ODMYNQILOFYZTO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C2=COC(C)=N2)=CC=1)(NCC(C)(COC)OC)(=O)=O

Computed Properties

  • Exact Mass: 354.12494298g/mol
  • Monoisotopic Mass: 354.12494298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 99Ų

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6507-5535-5μmol
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6507-5535-40mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
40mg
$140.0 2023-09-08
Life Chemicals
F6507-5535-30mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
30mg
$119.0 2023-09-08
Life Chemicals
F6507-5535-2μmol
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6507-5535-1mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
1mg
$54.0 2023-09-08
Life Chemicals
F6507-5535-15mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
15mg
$89.0 2023-09-08
Life Chemicals
F6507-5535-75mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
75mg
$208.0 2023-09-08
Life Chemicals
F6507-5535-100mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
100mg
$248.0 2023-09-08
Life Chemicals
F6507-5535-2mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
2mg
$59.0 2023-09-08
Life Chemicals
F6507-5535-4mg
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
2097924-08-6
4mg
$66.0 2023-09-08

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Related Literature

Additional information on N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Introduction to N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (CAS No. 2097924-08-6)

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, identified by its CAS number 2097924-08-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this compound, particularly its sulfonamide and oxazole moieties, contribute to its potential therapeutic applications.

The< strong>N-(2,3-dimethoxy-2-methylpropyl) substituent in the molecular structure imparts specific steric and electronic properties that can influence the compound's interactions with biological targets. This group is known to enhance solubility and metabolic stability, which are critical factors in drug design. Additionally, the presence of the< strong>4-(2-methyl-1,3-oxazol-4-yl)benzene moiety introduces a heterocyclic ring system that is frequently associated with bioactivity in medicinal chemistry. The oxazole ring, in particular, has been widely studied for its role in various pharmacological mechanisms.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and infectious disorders. N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has emerged as a compound of interest due to its structural motifs that are reminiscent of known bioactive molecules. The sulfonamide group is a well-established pharmacophore in drug development, known for its ability to modulate enzyme activity and receptor binding. Its incorporation into this compound suggests potential for therapeutic intervention.

The< strong>benzene core of the molecule provides a stable aromatic scaffold that can be further functionalized to enhance binding affinity to biological targets. The< strong>sulfonamide moiety specifically contributes to hydrogen bonding capabilities, which are crucial for interactions with proteins and nucleic acids. These features make N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide a promising candidate for further investigation in drug discovery programs.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The oxazole ring in this molecule is particularly noteworthy, as it has been shown to exhibit antimicrobial and anti-inflammatory properties. The presence of the< strong>2-methyl substituent on the oxazole ring may further modulate these activities by influencing electronic distribution and steric hindrance. This structural feature could be exploited to develop derivatives with enhanced pharmacological profiles.

The< strong>N-(2,3-dimethoxy-2-methylpropyl) group not only contributes to the compound's solubility but also may play a role in its metabolic stability. This is an important consideration in drug development, as poor solubility or rapid degradation can limit the efficacy of a therapeutic agent. By incorporating this group into the molecular structure, researchers aim to create a compound that can be effectively absorbed and utilized by the body while maintaining stability during metabolic processes.

In conclusion, N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-y]benzene-l-sulfonamide (CAS No. 2097924--08--6)

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